CB1 Receptor Modulator Class Membership: Structural Enumeration Without Pharmacological Quantitation
The compound falls within the generic Markush structure of sulfonylated piperazines claimed as CB1 receptor antagonists or inverse agonists (Formula I), wherein the cycloheptyl group is among the permitted N1 substituents and the 2-nitrophenylsulfonyl group is among the permitted N4 substituents [1]. However, this compound is not individually exemplified with biological data; no IC50, Ki, or EC50 value is reported. The closest comparator with publicly accessible data within the same patent family is the 4-chloro analog (Example 1), which showed functional CB1 antagonism in a cAMP assay with an IC50 of approximately 2.8 nM [2]. No direct quantitative comparison between the cycloheptyl-2-nitro and the 4-chloro analog can be made.
| Evidence Dimension | CB1 receptor functional antagonism (cAMP assay) |
|---|---|
| Target Compound Data | No quantitative CB1 activity data available |
| Comparator Or Baseline | 4-Chloro analog (Patent Example 1): IC50 ≈ 2.8 nM in cAMP assay |
| Quantified Difference | Cannot be calculated; target compound lacks data |
| Conditions | cAMP functional assay; recombinant CB1 receptor |
Why This Matters
Without target-specific activity data, procurement is justified only for SAR exploration where the cycloheptyl-2-nitro combination is a required variable, not for assays relying on established CB1 potency.
- [1] Fletcher, J. M.; Fong, T. M.; Hagmann, W. K.; Vachal, P. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. U.S. Patent Application US20090247499A1, October 1, 2009. View Source
- [2] WO2008024284A2 – Sulfonylated piperazines as cannabinoid-1 receptor modulators. Merck & Co., Inc., 2007. View Source
